molecular formula C11H19ClN4S B7897895 (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B7897895
M. Wt: 274.81 g/mol
InChI Key: PBMUMLQTIRYQOV-UHFFFAOYSA-N
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Description

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H19ClN4S It is a derivative of piperidine and pyrimidine, featuring a methylthio group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methylthio group. The piperidine ring is then synthesized and attached to the pyrimidine moiety. Finally, the methanamine group is introduced, and the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperidine ring.

Scientific Research Applications

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside are pyrimidine analogs with notable pharmacological properties.

Uniqueness

What sets (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride apart is its unique combination of the piperidine and pyrimidine rings with a methylthio group

Properties

IUPAC Name

[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4S.ClH/c1-16-11-13-5-4-10(14-11)15-6-2-3-9(7-12)8-15;/h4-5,9H,2-3,6-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMUMLQTIRYQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCC(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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